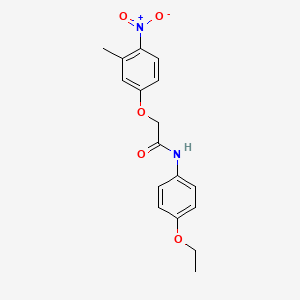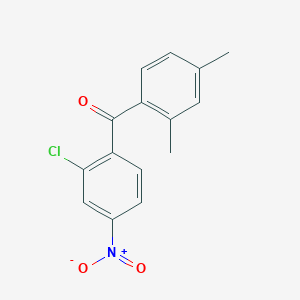![molecular formula C17H18N2O3 B5745947 N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a hydrazide derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is not fully understood. However, it is believed that N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide exerts its therapeutic effects by inhibiting the growth of cancer cells, bacteria, and fungi. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Furthermore, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to reduce the production of reactive oxygen species and lipid peroxidation, which may contribute to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using simple methods. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to exhibit low toxicity in animal studies. However, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in aqueous environments. Furthermore, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has not been extensively studied in human trials, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide. One potential area of research is the development of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide in humans. Furthermore, the mechanism of action of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide needs to be further elucidated to fully understand its therapeutic effects. Finally, the potential synergistic effects of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide with other compounds should be investigated to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide.
Méthodes De Synthèse
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been synthesized using different methods, including the reaction of 2-methylbenzohydrazide with 2-methoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid. The reaction of 2-methylbenzohydrazide with 2-methoxybenzoyl chloride is the most commonly used method for synthesizing N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide.
Applications De Recherche Scientifique
N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitubercular, and antifungal activities. N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has also been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has been found to possess antioxidant and antimicrobial activities.
Propriétés
IUPAC Name |
N'-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)17(21)19-18-16(20)11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYZXPXFAOAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)

![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
